![molecular formula C14H16N6O2 B2527949 2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 1105224-15-4](/img/structure/B2527949.png)
2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
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Overview
Description
2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Properties
This compound has shown promise in inhibiting cancer cell growth. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate activity against MCF-7 cells . Further investigations into its mechanism of action and potential clinical applications are ongoing.
Antiviral Activity
Studies have evaluated the antiviral potential of this compound. For instance, novel 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, which include our compound, were screened for anti-HIV activity. It demonstrated strong effects against both HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells (MT-4) .
Mnks Inhibition
Inhibiting Mnks (MAP kinase-interacting kinases) is a potential anti-tumor strategy. This compound has been investigated for its ability to inhibit Mnks, making it a low-toxic and efficient solution for cancer treatment .
Other Biological Activities
- ABTS Radical Scavenging : The compound exhibited significant ABTS radical scavenging activity .
- Hydrazine Derivatives : It reacts with hydrazine to produce 4-[(1H-benzo[d]imidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine .
- Pyridazine Derivatives : Reaction with ethyl cyanoacetate yields 4-amino-1-(1H-benzo[d]imidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile .
- Polyphenols : The compound’s derivatives have been synthesized and evaluated for bioactivity .
Molecular Docking
Molecular docking studies revealed that this compound interacts favorably with specific amino acids (Arg184 and Lys179) in binding pockets, suggesting potential therapeutic relevance .
Mechanism of Action
Target of Action
Similar compounds have been found to target tyrosine-protein kinases , which play a crucial role in cell signaling pathways.
Mode of Action
It’s likely that this compound interacts with its targets (such as tyrosine-protein kinases) by binding to their active sites, thereby modulating their activity and influencing downstream cellular processes .
Biochemical Pathways
Compounds that target tyrosine-protein kinases often impact pathways related to cell growth, differentiation, and survival .
Result of Action
Modulation of tyrosine-protein kinase activity can lead to changes in cell signaling, potentially influencing cell growth, differentiation, and survival .
properties
IUPAC Name |
2-[[4-(4-methoxyanilino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-22-10-4-2-9(3-5-10)17-12-11-8-16-20-13(11)19-14(18-12)15-6-7-21/h2-5,8,21H,6-7H2,1H3,(H3,15,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLACAJSAWPHJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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